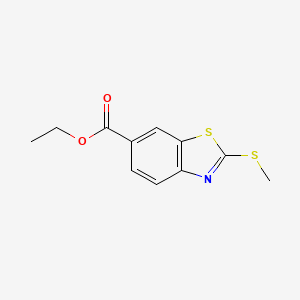

![molecular formula C7H7N3S B6158947 thieno[3,2-b]pyridine-6,7-diamine CAS No. 110643-94-2](/img/no-structure.png)

thieno[3,2-b]pyridine-6,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-b]pyridine-6,7-diamine (TPD) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents. TPD is an important intermediate in the synthesis of many organic compounds, and it has been widely studied for its potential applications in medicine, biochemistry, and other fields.

Scientific Research Applications

Thieno[3,2-b]pyridine-6,7-diamine has been extensively studied for its potential applications in medicine and biochemistry. It has been used as a ligand in the synthesis of transition metal complexes, as an inhibitor of enzymes, and as a catalyst in organic reactions. In addition, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases.

Mechanism of Action

Thieno[3,2-b]pyridine-6,7-diamine has been shown to act as an inhibitor of enzymes involved in the synthesis of proteins and other macromolecules. It has also been shown to act as an antioxidant, scavenging free radicals and reducing oxidative damage to cells. In addition, this compound has been shown to interact with DNA, modulating gene expression and regulating cell proliferation and differentiation.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In animal models, this compound has been shown to reduce the severity of diabetes and to increase the lifespan of mice.

Advantages and Limitations for Lab Experiments

The use of thieno[3,2-b]pyridine-6,7-diamine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. In addition, it is highly soluble in organic solvents, making it easy to use in a variety of experiments. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

Thieno[3,2-b]pyridine-6,7-diamine has a wide range of potential applications in medicine and biochemistry. Future studies should focus on exploring the therapeutic potential of this compound in the treatment of cancer and other diseases. In addition, the mechanism of action of this compound should be further investigated in order to identify new uses for this compound. Finally, further research should be conducted to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

Thieno[3,2-b]pyridine-6,7-diamine can be synthesized from the reaction of 2-bromothiophene and 2-amino-5-nitropyridine. The reaction is carried out in anhydrous methanol at 80°C to yield the desired product.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for thieno[3,2-b]pyridine-6,7-diamine involves the condensation of 2-aminothiophene with 2-cyanopyridine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "2-aminothiophene", "2-cyanopyridine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2-aminothiophene (1.0 equiv) and 2-cyanopyridine (1.2 equiv) in methanol and add acetic acid (0.1 equiv) as a catalyst.", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in methanol and add sodium borohydride (1.5 equiv) to the solution.", "Step 5: Stir the reaction mixture at room temperature for 2 hours.", "Step 6: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the desired product." ] } | |

CAS RN |

110643-94-2 |

Molecular Formula |

C7H7N3S |

Molecular Weight |

165.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.